REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.Cl.Br[C:10]1[S:11][CH:12]=[CH:13][CH:14]=1.[Mg]>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[N:5]1[CH:6]=[CH:7][C:2]([C:10]2[S:11][CH:12]=[CH:13][CH:14]=2)=[CH:3][CH:4]=1 |^1:18,34|
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
T-MgBr
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
87 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=NC=C1
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
subsequently quenched with aqueous ammoniumchloride/HCl
|
Type
|
ADDITION
|
Details
|
About 100 ml of hexane was added
|
Type
|
EXTRACTION
|
Details
|
the organic layer extracted three times with dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with three portions of 100 ml of chloroform
|
Type
|
FILTRATION
|
Details
|
filtrated, whereafter the chloroform
|
Type
|
CUSTOM
|
Details
|
was removed on a rotation evaporator
|
Type
|
CUSTOM
|
Details
|
yielded a clear yellow solution
|
Type
|
CUSTOM
|
Details
|
After decanting the yellow solution
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the remaining yellow solid dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was once recrystallized from 100 ml of hexane (a few hours standing at room temperature and overnight standing at 4° C.)
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting yellow crystals were filtrated off
|
Type
|
WASH
|
Details
|
washed with cold pentane twice
|
Type
|
CUSTOM
|
Details
|
dried in vacuo, (fraction I)
|
Type
|
CUSTOM
|
Details
|
From the collected pentane supernatants a second fraction of product with a lesser purity was obtained
|
Type
|
CUSTOM
|
Details
|
by evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
on a rotation evaporator
|
Type
|
CUSTOM
|
Details
|
drying the remaining solid in vacuo
|
Type
|
ADDITION
|
Details
|
Yield: fraction I: light yellow powder of PT, 3.88 gr (24 mmol, 28%), fraction II: yellow powder of PT 6.00 gr (37.2 mmol, 43%), still containing some P-Br
|
Type
|
CUSTOM
|
Details
|
90°-91° C.
|
Type
|
CUSTOM
|
Details
|
92.5°-93.5° C.
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |